molecular formula C18H31B B1589228 (S)-Alpine borane CAS No. 42371-63-1

(S)-Alpine borane

Cat. No.: B1589228
CAS No.: 42371-63-1
M. Wt: 258.3 g/mol
InChI Key: VCDGSBJCRYTLNU-NYCFMAHJSA-N
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Description

(S)-Alpine borane is a chiral organoboron compound widely used in organic synthesis, particularly in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable reagent in the production of enantiomerically pure compounds. The compound is derived from borane and is characterized by its unique three-dimensional structure, which allows it to interact selectively with different substrates.

Mechanism of Action

Target of Action

The primary target of (S)-Alpine borane is alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . This compound interacts with these alkenes to initiate a series of chemical reactions .

Mode of Action

This compound interacts with its targets, the alkenes, through a process known as hydroboration-oxidation . In this process, the borane molecule acts as a Lewis acid, accepting two electrons in its empty p orbital from an alkene that is electron rich . This process allows boron to have an electron octet . The boron adds to the less substituted carbon of the alkene, which then places the hydrogen on the more substituted carbon . Both, the boron and the hydrogen add simultaneously on the same face of the double bond (syn addition) .

Biochemical Pathways

The hydroboration-oxidation process initiated by this compound affects the biochemical pathways involved in the production of alcohols . The reaction proceeds in an Anti-Markovnikov manner, where the hydrogen attaches to the more substituted carbon and the boron attaches to the least substituted carbon in the alkene double bond . This process leads to the production of alcohols .

Pharmacokinetics

Boron-containing compounds have unique characteristics that make them appealing in medicinal chemistry . At physiological pH, boron has a vacant p orbital in its stable, neutral sp2 hybridized form that can readily accept an electron pair . This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp3 hybridized form upon accepting an electron pair . This quality makes boron attractive to use in drug candidates as it can form coordinated covalent bonds through nucleophilic occupation of its empty p orbital .

Result of Action

The result of the action of this compound is the production of alcohols from alkenes . This is achieved through the hydroboration-oxidation process, where the boron in this compound attaches to the least substituted carbon in the alkene double bond, leading to the formation of alcohols .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the electrophilicity of boron and thus its ability to act as a Lewis acid . Additionally, the presence of other substances, such as other chemicals or pollutants, could potentially interact with this compound and affect its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Alpine borane is typically prepared through the reaction of borane with a chiral ligand. One common method involves the use of a chiral oxazaborolidine ligand, which reacts with borane to form the desired chiral borane complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to maintain the stability of the chiral borane complex.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The process includes the careful handling of borane and the chiral ligand, as well as the use of advanced purification techniques to isolate the pure this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-Alpine borane undergoes various types of chemical reactions, including:

    Hydroboration: Addition of borane to alkenes to form organoboranes.

    Reduction: Reduction of carbonyl compounds to alcohols.

    Substitution: Substitution reactions where the borane group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydroboration: Typically involves alkenes and borane in tetrahydrofuran (THF) as the solvent.

    Reduction: Uses borane in combination with reducing agents like sodium borohydride.

    Substitution: Often involves nucleophiles such as amines or alcohols.

Major Products:

    Hydroboration: Produces trialkylboranes.

    Reduction: Yields primary or secondary alcohols.

    Substitution: Results in the formation of various organoboron compounds.

Scientific Research Applications

(S)-Alpine borane has numerous applications in scientific research, including:

    Chemistry: Used in asymmetric synthesis to produce enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active molecules, including natural products and drug candidates.

    Medicine: Utilized in the preparation of chiral intermediates for the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials with specific chiral properties.

Comparison with Similar Compounds

    ®-Alpine borane: The enantiomer of (S)-Alpine borane, used in similar applications but induces the opposite enantioselectivity.

    Diisopinocampheylborane: Another chiral borane reagent used in asymmetric synthesis.

    9-Borabicyclo[3.3.1]nonane (9-BBN): A borane reagent used for hydroboration reactions.

Uniqueness: this compound is unique due to its high enantioselectivity and versatility in various chemical reactions. Its ability to produce enantiomerically pure compounds with high efficiency makes it a preferred choice in asymmetric synthesis compared to other chiral borane reagents.

Properties

IUPAC Name

9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGSBJCRYTLNU-NYCFMAHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447356
Record name B-isopinocampheyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42371-63-1
Record name B-isopinocampheyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Alpine-Boraneâ?¢ Alpine-Borane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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